Gama-cyhalothrin
Overview
Description
Gamma-cyhalothrin is a broad-spectrum pyrethroid insecticide known for its high efficacy against a wide range of insect pests. It is a single enantiomer of the synthetic pyrethroid lambda-cyhalothrin and is considered the most insecticidally active isomer . Gamma-cyhalothrin is widely used in agriculture to protect crops from sucking and chewing insect pests .
Preparation Methods
Gamma-cyhalothrin can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. One common method involves the reaction of (S)-α-cyano-3-phenoxybenzyl alcohol with (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Gamma-cyhalothrin has several scientific research applications:
Agriculture: It is extensively used to control insect pests in crops such as corn, oilseed rape, and cereals.
Ecotoxicology: Research studies have been conducted to assess the impact of gamma-cyhalothrin on aquatic invertebrates and other non-target organisms.
Neurotoxicology: Due to its neurotoxic effects, gamma-cyhalothrin is studied for its impact on the nervous system of insects and potential implications for human health.
Mechanism of Action
Gamma-cyhalothrin exerts its insecticidal effects by disrupting the normal functioning of the nervous system. It acts as a fast-acting axonic excitotoxin by preventing the closure of voltage-gated sodium channels in axonal membranes . This disruption leads to continuous nerve impulses, resulting in paralysis and death of the insect .
Comparison with Similar Compounds
Gamma-cyhalothrin is often compared with other pyrethroid insecticides such as lambda-cyhalothrin and cypermethrin. Some key differences include:
Lambda-cyhalothrin: Gamma-cyhalothrin is a single enantiomer of lambda-cyhalothrin and is twice as active on a weight-for-weight basis.
Similar compounds include:
- Lambda-cyhalothrin
- Cypermethrin
- Deltamethrin
Gamma-cyhalothrin’s unique properties, such as its high efficacy and selectivity, make it a valuable tool in pest management and scientific research.
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17?,18-,20?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-WVMOBASUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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